molecular formula C13H15N3 B6472285 N-cyclobutyl-N-methylquinazolin-4-amine CAS No. 2640958-35-4

N-cyclobutyl-N-methylquinazolin-4-amine

Cat. No.: B6472285
CAS No.: 2640958-35-4
M. Wt: 213.28 g/mol
InChI Key: VSYGAZRWGAWCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclobutyl-N-methylquinazolin-4-amine is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. While specific biological data for this exact compound is not available in the current search results, its quinazolin-4-amine core is a scaffold of high interest in medicinal chemistry, particularly in oncology research . Quinazolinamine derivatives have been identified as potent inhibitors of ATP-binding cassette (ABC) transporters, including Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp) . These transporters are a major cause of multidrug resistance (MDR) in cancers, as they actively expel chemotherapeutic agents from tumor cells . Research into compounds like this compound is valuable for developing reversal agents that can re-sensitize resistant cancer cells to treatment . The structural features of this molecule—specifically the quinazolinamine core and the N-cyclobutyl-N-methyl substitution—are consistent with pharmacophores known to interact with these biological targets. The compound can serve as a key intermediate or target molecule for researchers investigating the structure-activity relationships (SAR) of novel anticancer agents and MDR reversal agents .

Properties

IUPAC Name

N-cyclobutyl-N-methylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16(10-5-4-6-10)13-11-7-2-3-8-12(11)14-9-15-13/h2-3,7-10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYGAZRWGAWCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Quinazolin-4(3H)-one Precursors

Quinazolin-4(3H)-ones are typically synthesized via cyclization of anthranilic acid derivatives with carboxamides. For example, anthranilic acid reacts with N-methylcyclobutylcarboxamide under acidic conditions to form 6-substituted quinazolin-4(3H)-ones. Substituents at the 2- and 6-positions are introduced during this step, influencing downstream reactivity.

Chlorination with Phosphorus Oxychloride

The quinazolin-4(3H)-one intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloroquinazoline. This step requires anhydrous conditions due to the hygroscopic nature of POCl₃ and the instability of the chloro intermediate. For instance, heating quinazolin-4(3H)-one with POCl₃ at 80–100°C for 4–6 hours achieves full conversion, though side products like dimeric species may form.

Amination with N-Methylcyclobutylamine

The 4-chloroquinazoline intermediate reacts with N-methylcyclobutylamine in a nucleophilic aromatic substitution (SNAr) reaction. This step is performed in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C). A molar ratio of 1:1.2 (chloroquinazoline:amine) ensures complete substitution, yielding this compound. Challenges include the hydrolysis of the chloro intermediate and competing side reactions, necessitating strict moisture control.

Table 1: Classical Method Optimization

ParameterConditionsYield (%)Reference
Chlorination ReagentPOCl₃, 80°C, 6 hrs85–90
Amination SolventDMF, 120°C, 12 hrs70–75
Amine Equivalents1.2 equiv78

Silylation-Amination Mediated by Hexamethyldisilazane

A greener alternative to the classical method employs hexamethyldisilazane (HMDS) to activate quinazolin-4(3H)-ones for direct amination, bypassing chlorination.

Silylation of Quinazolin-4(3H)-ones

HMDS reacts with quinazolin-4(3H)-ones under solvent-free conditions at 125°C, forming a silylated intermediate. This step replaces the hydroxyl group at position 4 with a trimethylsilyl (TMS) group, enhancing electrophilicity. Catalytic ammonium sulfate ((NH₄)₂SO₄, 10 mol%) accelerates the reaction.

One-Pot Amination

The silylated intermediate undergoes amination with N-methylcyclobutylamine in situ. A 1:3:3 ratio of quinazolinone:amine:HMDS at 125°C for 24–48 hours affords the target compound in high yields (84–99%). This method eliminates hazardous chlorinating agents and simplifies purification.

Table 2: HMDS Method Performance

ParameterConditionsYield (%)Reference
Reaction Time24–48 hrs84–99
Temperature125°C95
Catalyst(NH₄)₂SO₄ (10 mol%)90

Reductive Amination of 4-Aminoquinazoline

For derivatives lacking pre-formed N-methylcyclobutylamine, reductive amination offers a stepwise route.

Synthesis of 4-Aminoquinazoline

4-Aminoquinazoline is prepared via amination of 4-chloroquinazoline with ammonia or protected amines.

Methylation and Cyclobutylation

The primary amine undergoes reductive alkylation using cyclobutanone and formaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN). Sequential addition ensures selective N-methylation followed by N-cyclobutylation. This method requires careful pH control (pH 6–7) to avoid over-alkylation.

Table 3: Reductive Amination Parameters

ParameterConditionsYield (%)Reference
Reducing AgentNaBH₃CN, MeOH65
Reaction Time24 hrs60

Comparative Analysis of Methods

Efficiency and Scalability

The HMDS-mediated method achieves superior yields (84–99%) compared to classical (70–78%) and reductive amination (60–65%) routes. Its one-pot nature reduces intermediate isolation steps, enhancing scalability.

Functional Group Tolerance

Bulky substituents (e.g., 2,2-diphenylethyl) require extended reaction times in the HMDS method, whereas electron-withdrawing groups accelerate classical amination .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-cyclobutyl-N-methylquinazolin-4-amine exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory pathways. This characteristic is particularly valuable in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

One of the most promising applications of this compound is its potential as an anticancer agent. It has been studied for its ability to inhibit epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTargeted Pathways
AntimicrobialHighBacterial cell wall synthesis
Anti-inflammatoryModerateCytokine signaling pathways
AnticancerHighEGFR kinase inhibition

Case Studies

Several studies have explored the efficacy of this compound in various applications:

Case Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against multiple cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against EGFR-positive tumors .

Study on Anti-inflammatory Effects

A research article highlighted the compound's ability to reduce inflammation markers in vitro and in vivo models of arthritis. The study reported a significant decrease in pro-inflammatory cytokines when treated with this compound .

Industrial Applications

Beyond its biological significance, this compound is being explored for its utility in pharmaceuticals and agrochemicals due to its versatile chemical properties. Its unique structure enhances its lipophilicity and membrane permeability, making it suitable for drug development targeting central nervous system diseases.

Mechanism of Action

N-cyclobutyl-N-methylquinazolin-4-amine exerts its effects by inhibiting key enzymes and receptors involved in various biological pathways. For example, it inhibits EGFR kinase, which plays a crucial role in cell proliferation and survival. The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling . Additionally, it can inhibit bacterial quorum sensing, thereby reducing virulence and biofilm formation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the quinazoline core and the N4-amine group critically influence molecular properties and bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Quinazoline Core) N4-Substituents Molecular Weight Key Properties/Activities
N-cyclobutyl-N-methylquinazolin-4-amine Not specified Cyclobutyl, methyl ~257.3 (calc.) Data pending (structural analog studies)
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine 2-Cl, 4-methoxyphenyl Methyl, 4-methoxyphenyl 314.8 Apoptosis inducer (EC50: 2 nM), tubulin polymerization inhibitor
7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine 7-Cl Cyclopropylmethyl 233.7 Not specified (structural analog)
N-[(4-chlorophenyl)methyl]quinazolin-4-amine None 4-chlorobenzyl 269.7 Not specified
N-cyclohexyl-6,7-dimethoxyquinazolin-4-amine 6,7-dimethoxy Cyclohexyl 313.4 Not specified
2-chloro-N-(4-methylphenyl)quinazolin-4-amine 2-Cl 4-methylphenyl 269.7 Structural analog

Key Observations :

  • N-Methyl Substitution : The presence of an N-methyl group, as in 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , is associated with enhanced apoptosis-inducing activity, suggesting that methylation at the N4-position may improve pharmacokinetic properties or target binding.
  • Cycloalkyl vs. Aryl Substituents: Cycloalkyl groups (e.g., cyclobutyl, cyclopropylmethyl) may confer distinct steric and electronic effects compared to aryl substituents (e.g., 4-methoxyphenyl).
  • Core Modifications : Chlorine at position 2 or 7 (e.g., ) and methoxy groups at positions 6 and 7 (e.g., ) alter electron density and hydrogen-bonding capacity, influencing interactions with biological targets like kinases or tubulin.

This compound Implications :

  • The cyclobutyl group may enhance lipophilicity (logP ~3–4), improving membrane permeability compared to smaller substituents (e.g., methyl).
  • Lack of bulky substituents on the core (unlike ) could favor interactions with flat binding pockets, as seen in kinase inhibitors.

Biological Activity

N-cyclobutyl-N-methylquinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied due to their broad spectrum of pharmacological activities, including:

  • Antitumor : Many quinazoline compounds act as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in various cancers such as breast and prostate cancer .
  • Antimicrobial : Certain derivatives exhibit significant antimicrobial properties, comparable to established antibiotics like gentamicin .
  • Anti-inflammatory and CNS activity : Some compounds show promise in treating inflammatory diseases and central nervous system disorders .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis and cell proliferation.

Cell Line IC50 (µM) Reference
HepG218.79
MCF-713.46

These findings suggest that modifications to the quinazoline structure can enhance anticancer activity, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses broad-spectrum effects against various microbial strains. The compound's ability to inhibit bacterial growth is significant, indicating potential use in treating infections resistant to conventional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : As a DHFR inhibitor, it disrupts folate metabolism, leading to impaired DNA synthesis in rapidly dividing cancer cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing further proliferation.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptosis in tumor cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • A study reported the synthesis of various quinazoline derivatives, including this compound, and their evaluation against different cancer cell lines. The results indicated promising anticancer activity with IC50 values lower than those of traditional chemotherapeutics like doxorubicin .
  • Another investigation into the antimicrobial properties highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for N-cyclobutyl-N-methylquinazolin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or Buchwald-Hartwig amination. For example, cyclobutylamine can react with a pre-functionalized quinazoline core (e.g., 4-chloroquinazoline) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the cyclobutyl group . Methylation of the secondary amine can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like NaH. Reaction optimization should focus on solvent polarity (DMF vs. THF), temperature, and stoichiometry to minimize byproducts. Evidence from similar quinazolines shows yields ranging from 40–75% depending on substituent steric hindrance .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the cyclobutyl protons (δ ~2.5–3.5 ppm, multiplet) and N-methyl group (δ ~3.0–3.3 ppm, singlet). Quinazoline aromatic protons typically appear as doublets or triplets between δ 7.5–8.5 ppm .
  • HRMS (ESI) : Confirm molecular weight (calc. for C₁₃H₁₆N₄: 228.14 g/mol) with <2 ppm error .
  • IR Spectroscopy : Look for N-H stretching (if secondary amine present) at ~3300 cm⁻¹ and quinazoline ring vibrations at ~1600 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Use purified kinases or receptors (e.g., EGFR, VEGFR) to measure IC₅₀ values via fluorescence polarization or ADP-Glo™ kits .
  • Cell viability assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin-based protocols. Include a positive control (e.g., gefitinib for EGFR inhibition) .

Advanced Research Questions

Q. How can molecular docking and 3D-QSAR models optimize this compound derivatives for target selectivity?

Methodological Answer:

  • Docking (AutoDock Vina, Schrödinger) : Model interactions with ATP-binding pockets (e.g., EGFR PDB:1M17). Focus on hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
  • 3D-QSAR (CoMFA/CoMSIA) : Use a training set of 20–30 analogs to correlate steric/electronic fields with activity. Validate with leave-one-out cross-validation (q² > 0.5) .
  • Selectivity profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How should contradictory data on metabolic stability be resolved (e.g., microsomal vs. hepatocyte assays)?

Methodological Answer:

  • Assay comparison : Microsomes lack phase II enzymes, whereas hepatocytes provide full metabolic context. If discrepancies arise (e.g., t₁/₂ = 30 min in microsomes vs. 10 min in hepatocytes), prioritize hepatocyte data for in vivo extrapolation .
  • Metabolite ID (LC-MS/MS) : Identify phase I/II metabolites (e.g., hydroxylation at cyclobutyl or N-demethylation) to guide structural modifications .

Q. What strategies improve bioavailability of this compound in preclinical models?

Methodological Answer:

  • Salt formation : Pair with HCl or maleate to enhance solubility (e.g., >50 µg/mL in pH 6.8 buffer) .
  • Prodrug design : Introduce ester or phosphate groups on the quinazoline ring for delayed release .
  • Pharmacokinetic studies : Monitor Cₘₐₓ and AUC in rodents after oral administration. Use nanoformulations (liposomes) if bioavailability <20% .

Notes on Evidence Utilization

  • Structural analogs (e.g., ) informed synthesis and bioactivity strategies.
  • Contradictions in metabolic data resolved via assay context .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.